4-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1-methyl-3-phenyl-1H-pyrazol-5-ol
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Overview
Description
4-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1-methyl-3-phenyl-1H-pyrazol-5-ol is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1-methyl-3-phenyl-1H-pyrazol-5-ol typically involves multiple steps. One common method starts with the preparation of 5-hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde, which can be synthesized through the condensation of 1,3-diketones with arylhydrazines . The resulting aldehyde is then reacted with O-(2,4-dichlorobenzyl)hydroxylamine under appropriate conditions to form the oxime derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1-methyl-3-phenyl-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The oxime group can be reduced to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Various substituted aromatic compounds depending on the substituents introduced.
Scientific Research Applications
4-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1-methyl-3-phenyl-1H-pyrazol-5-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1-methyl-3-phenyl-1H-pyrazol-5-ol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde: Lacks the oxime group but shares the pyrazole core structure.
1-phenyl-3-methyl-5-pyrazolone: Another pyrazole derivative with different functional groups.
2,4-dichlorobenzyl alcohol: Shares the dichlorobenzyl moiety but lacks the pyrazole structure.
Uniqueness
4-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1-methyl-3-phenyl-1H-pyrazol-5-ol is unique due to the combination of the pyrazole core with the oxime and dichlorobenzyl groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
4-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]-2-methyl-5-phenyl-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O2/c1-23-18(24)15(17(22-23)12-5-3-2-4-6-12)10-21-25-11-13-7-8-14(19)9-16(13)20/h2-10,22H,11H2,1H3/b21-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBKSMLEJMDTLZ-UFFVCSGVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(N1)C2=CC=CC=C2)C=NOCC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C(=C(N1)C2=CC=CC=C2)/C=N/OCC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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